Cannabichromene

Descripción

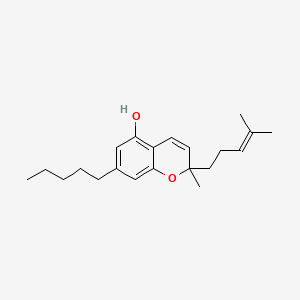

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOLYTDXHDXWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942873 | |

| Record name | Cannabichromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20675-51-8, 18793-28-7 | |

| Record name | (±)-Cannabichromene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20675-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabichromene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020675518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabichromene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14735 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CANNABICHROMENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cannabichromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20675-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANNABICHROMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4497H250W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cannabichromene biosynthesis pathway in Cannabis sativa

<Technical Guide: Cannabichromene (CBC) Biosynthesis in Cannabis sativa

Audience: Researchers, scientists, and drug development professionals.

**1.0 Executive Summary

This compound (CBC), a prominent non-psychoactive phytocannabinoid found in Cannabis sativa, has garnered significant interest for its therapeutic potential. Understanding its biosynthesis is critical for genetic improvement of Cannabis strains and for developing biotechnological production platforms. This document provides a detailed overview of the CBC biosynthesis pathway, summarizing key enzymatic steps, quantitative data, and established experimental protocols. The pathway begins with the precursor molecule cannabigerolic acid (CBGA), which is converted to cannabichromenic acid (CBCA) by the enzyme CBCA synthase.[1][2][3] Subsequently, CBCA is decarboxylated, typically through heat or light exposure, to yield the neutral cannabinoid CBC.[1][3][4][5][6] This guide details the molecular mechanisms, presents relevant quantitative data in a structured format, and offers comprehensive protocols for pathway analysis.

**2.0 The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that occurs within the glandular trichomes of the Cannabis sativa plant.[4][7] The pathway is initiated from primary metabolites and culminates in the formation of CBCA, the direct acidic precursor to CBC.

2.1 Precursor Synthesis: The journey begins with the condensation of olivetolic acid (OA) and geranyl pyrophosphate (GPP).[2][4][5] This reaction is catalyzed by an aromatic prenyltransferase, geranylpyrophosphate:olivetolate geranyltransferase (GOT), resulting in the formation of cannabigerolic acid (CBGA).[8][9] CBGA is a crucial branching point in cannabinoid synthesis, serving as the substrate for several cannabinoid synthases.[2][5][10]

2.2 Enzymatic Conversion to CBCA: The key enzymatic step in the CBC pathway is the oxidative cyclization of CBGA to form cannabichromenic acid (CBCA).[4][10][11][12] This reaction is catalyzed by cannabichromenic acid synthase (CBCAS) , a flavoprotein that belongs to the Berberine Bridge Enzyme (BBE)-like family of oxidoreductases.[11][13] CBCAS facilitates the formation of a carbon-carbon bond within the monoterpene moiety of CBGA, leading to the characteristic chromene ring of CBCA.[11]

2.3 Non-Enzymatic Decarboxylation to CBC: The final step is the conversion of the acidic cannabinoid CBCA into its neutral, more stable form, CBC.[14] This is a non-enzymatic decarboxylation reaction, meaning it is not catalyzed by an enzyme but is instead driven by external energy, typically heat or UV light.[1][4][5][6] During this process, the carboxyl group (-COOH) on the CBCA molecule is removed as carbon dioxide (CO2), yielding CBC.[7] The approximate decarboxylation temperature for CBCA is 105-110°C.[1][12]

Pathway Visualization

The following diagram illustrates the core biosynthesis pathway from the central precursor CBGA to the final product CBC.

Caption: Core CBC biosynthesis pathway in Cannabis sativa.

Quantitative Data Summary

This section summarizes the available quantitative data related to the CBC biosynthesis pathway, focusing on enzyme kinetics and cannabinoid content in various Cannabis sativa cultivars.

Table 1: Enzyme Kinetics of CBCA Synthase

| Parameter | Substrate | Value | pH | Temperature (°C) | Source |

|---|---|---|---|---|---|

| Km | Cannabigerolic Acid (CBGA) | 23 µM | Not Specified | Not Specified | [11] |

| Km | Cannabinerolic Acid (CBNRA) | 33 µM | Not Specified | Not Specified | [11] |

| Vmax | Cannabigerolic Acid (CBGA) | 0.63 nmol/sec/mg | Not Specified | Not Specified | [11] |

| Vmax | Cannabinerolic Acid (CBNRA) | 0.14 nmol/sec/mg | Not Specified | Not Specified |[11] |

Table 2: this compound (CBC) Content in Cannabis sativa Strains

| Strain/Cultivar | Tissue | CBC Content (% w/w) | CBCA Content (% w/w) | Analytical Method | Source |

|---|---|---|---|---|---|

| C37 | Leaves | 0.02 | Not Reported | RP-UHPLC | [15][16] |

| Finola | Leaves | 0.05 | Not Reported | RP-UHPLC | [15][16] |

| Eletta Campana | Leaves | 0.23 | Not Reported | RP-UHPLC | [15][16] |

| Santhica 27 | Leaves | 0.67 | Not Reported | RP-UHPLC | [15][16] |

| Various Cultivars (AB, EA) | Leaves & Shoots | 34.4 - 187.2 µg/g | Not Reported | GC-MS |[12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the CBC biosynthesis pathway. The following sections provide synthesized protocols for key experiments based on established research.

4.1 Protocol 1: Heterologous Expression and Purification of CBCA Synthase

This protocol is essential for producing sufficient quantities of the enzyme for characterization and kinetic studies. Yeast (Saccharomyces cerevisiae or Pichia pastoris) and insect cell lines are common hosts.[10][17][18][19][20]

-

Gene Cloning:

-

Isolate total RNA from young leaves or trichomes of a CBC-rich Cannabis sativa strain.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length open reading frame of the CBCAS gene using gene-specific primers designed based on known sequences.[13]

-

Clone the amplified CBCAS cDNA into a suitable yeast expression vector (e.g., pYES-DEST52) containing a C-terminal His-tag for purification.

-

-

Yeast Transformation:

-

Transform the expression vector into a suitable yeast strain (e.g., S. cerevisiae) using a standard method like the lithium acetate protocol.[21]

-

-

Protein Expression:

-

Protein Purification:

-

Harvest yeast cells by centrifugation.

-

Lyse the cells using mechanical disruption (e.g., glass beads) in a lysis buffer containing protease inhibitors.

-

Clarify the lysate by high-speed centrifugation.

-

Apply the supernatant to a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column.

-

Wash the column with a low-imidazole wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged CBCA synthase with a high-imidazole elution buffer.

-

Verify purity using SDS-PAGE and quantify protein concentration (e.g., Bradford assay).

-

4.2 Protocol 2: In Vitro CBCA Synthase Enzyme Assay

This assay quantifies the enzymatic activity of purified CBCA synthase by measuring the conversion of CBGA to CBCA.

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.0).

-

In a microcentrifuge tube, combine the reaction buffer, purified CBCA synthase (e.g., 1-5 µg), and the substrate, cannabigerolic acid (CBGA), to a final concentration of ~50 µM.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of ice-cold ethyl acetate.

-

Vortex vigorously to extract the cannabinoids into the organic phase.

-

Centrifuge to separate the phases.

-

-

Analysis:

-

Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol).

-

Analyze the product formation (CBCA) and substrate consumption (CBGA) using HPLC-UV or LC-MS.[22]

-

4.3 Protocol 3: Cannabinoid Profiling by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying cannabinoids in plant extracts and enzyme assays.[23][24]

-

Sample Preparation (Plant Material):

-

Homogenize dried and decarboxylated (or non-decarboxylated for acidic forms) cannabis flower or leaf material.

-

Extract a known weight of the material (e.g., 100 mg) with a solvent like methanol or ethanol (e.g., 10 mL) by vortexing and sonicating.[25]

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions (Isocratic Method Example):

-

System: UHPLC with a photodiode array (PDA) detector.[24]

-

Column: C18 reversed-phase column (e.g., 3.0 x 100 mm, 1.8 µm).[24]

-

Mobile Phase: Isocratic mixture of (A) Water with 5 mM Ammonium Formate and 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid (e.g., 25:75 A:B).[24]

-

Flow Rate: 1.0 mL/min.[24]

-

Column Temperature: 30°C.[24]

-

Injection Volume: 5-20 µL.

-

Detection Wavelength: 228 nm for general cannabinoid detection.[24]

-

-

Quantification:

Workflow Visualizations

Understanding the experimental process is as important as the pathway itself. The following diagrams illustrate typical workflows for studying cannabinoid biosynthesis.

Experimental Workflow: Enzyme Characterization

This diagram outlines the logical flow from gene identification to kinetic analysis of a cannabinoid synthase like CBCAS.

Caption: A typical experimental workflow for CBCAS characterization.

References

- 1. secretnature.com [secretnature.com]

- 2. thegreennurseeducator.com [thegreennurseeducator.com]

- 3. e10-labs.com [e10-labs.com]

- 4. Cannabis sativa: origin and history, glandular trichome development, and cannabinoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Potential of this compound (CBC) as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. marijuanagrow.shop [marijuanagrow.shop]

- 8. researchgate.net [researchgate.net]

- 9. US20160360721A1 - Cannabis sativa plants rich in this compound and its acid, extracts thereof and methods of obtaining extracts therefrom - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. uniprot.org [uniprot.org]

- 12. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Sequence Variability and Transcriptional Profile of Cannabinoid synthase Genes in Cannabis sativa L. Chemotypes with a Focus on Cannabichromenic acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Natural this compound (CBC) Shows Distinct Scalemicity Grades and Enantiomeric Dominance in Cannabis sativa Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Designing microorganisms for heterologous biosynthesis of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

- 20. osti.gov [osti.gov]

- 21. US20210238561A1 - Enzyme engineering to alter the functional repertoire of cannabinoid synthases - Google Patents [patents.google.com]

- 22. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 23. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. shimadzu.com [shimadzu.com]

- 25. pickeringlabs.com [pickeringlabs.com]

The Molecular Pharmacology of Cannabichromene: A Technical Guide to its Targets in the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabichromene (CBC), a prominent non-psychoactive phytocannabinoid found in Cannabis sativa, is gaining significant interest for its therapeutic potential. Unlike Δ⁹-tetrahydrocannabinol (THC), CBC exerts its effects without significant direct activation of the canonical cannabinoid receptors, CB1 and CB2. Instead, its pharmacological profile is characterized by a multi-target engagement within the broader endocannabinoid system (ECS), including transient receptor potential (TRP) channels and endocannabinoid metabolic enzymes. This technical guide provides an in-depth overview of the molecular targets of CBC, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support further research and drug development.

Core Molecular Targets of this compound

While CBC's affinity for CB1 and CB2 receptors is low, it demonstrates significant activity at several other key regulatory proteins within the ECS.[1] Its primary mechanisms of action include the modulation of TRP ion channels and the inhibition of endocannabinoid uptake, which indirectly influences endocannabinoid tone.

Cannabinoid Receptors: A Modest Interaction

Initial investigations into CBC's pharmacology revealed a weak interaction with the primary cannabinoid receptors, CB1 and CB2.[1] While some evidence suggests CBC can act as a selective CB2 receptor agonist, its affinity is considerably lower than that of THC.[2][3][4] Studies have shown that CBC does not significantly stimulate [³⁵S]GTPγS binding via CB1 receptors.[2] However, at the CB2 receptor, CBC has been demonstrated to inhibit forskolin-stimulated cAMP production, indicating agonistic activity.[5][6]

Transient Receptor Potential (TRP) Channels: A Primary Site of Action

A more pronounced pharmacological effect of CBC is its interaction with several members of the transient receptor potential (TRP) channel family, which are involved in sensory perception, including pain and inflammation.[7][8]

-

TRPA1: CBC is a potent agonist of the TRPA1 channel, which is a key sensor for irritant and inflammatory stimuli.[1][9] The activation of TRPA1 is a significant contributor to CBC's observed antinociceptive and anti-inflammatory effects.[5][10]

-

TRPV1: CBC also acts as an agonist at the TRPV1 channel, famously known as the capsaicin receptor, which is a critical mediator of heat and pain sensation.[5][9]

-

TRPM8: In contrast to its agonistic activity at TRPA1 and TRPV1, CBC has been identified as an antagonist of the TRPM8 channel, the primary cold and menthol sensor.[5]

Endocannabinoid Tone Modulation

CBC influences the endocannabinoid system not only through direct receptor interaction but also by modulating the levels of endogenous cannabinoids, primarily anandamide (AEA).

-

Anandamide Uptake Inhibition: CBC has been shown to inhibit the cellular uptake of anandamide.[1] By blocking its transport into cells, CBC effectively increases the synaptic concentration and duration of action of this key endocannabinoid.[11][12][13][14]

-

Metabolic Enzymes: The effect of CBC on the primary endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), is less clear, with some studies indicating an inhibitory effect on MAGL but not FAAH.[5][15][16][17][18][19]

Quantitative Data Summary

The following table summarizes the quantitative data available for the interaction of this compound with its key molecular targets.

| Target | Species | Assay Type | Value (Unit) | Reference |

| CB1 Receptor | Human | Radioligand Binding (Ki) | > 30 µM | [2] |

| CB2 Receptor | Human | Radioligand Binding (Ki) | ~1.5 µM | [20] |

| Human | Functional Assay (EC50) | 1.5 µM | [20] | |

| TRPA1 Channel | Rat | Functional Assay (EC50) | 90 nM | [9] |

| TRPV1 Channel | Rat | Functional Assay (EC50) | ~2 µM | [5] |

| TRPM8 Channel | Rat | Functional Assay (IC50) | ~25 µM | [5] |

| Anandamide Uptake | - | Inhibition Assay (IC50) | - | [1] |

Note: Data for anandamide uptake inhibition by CBC is qualitative in the cited literature, hence a specific IC50 value is not provided.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the molecular interactions of this compound.

Radioligand Binding Assay for CB1/CB2 Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of CBC for cannabinoid receptors.

1. Materials and Reagents:

-

HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[21]

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, pH 7.4.[21]

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[21]

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).[21]

-

Non-specific binding control: WIN-55,212-2 (10 µM).[21]

-

Test compound: this compound (CBC) at various concentrations.

-

96-well plates, glass fiber filters, cell harvester, and scintillation counter.[22][23]

2. Procedure:

-

Membrane Preparation: Culture and harvest HEK-293 cells expressing the target receptor. Homogenize cells in hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[5]

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[22][24]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[21][22]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[21][22]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of CBC to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[21]

Workflow for Radioligand Binding Assay.

Calcium Imaging Assay for TRP Channel Activity

This protocol describes a fluorescence-based assay to measure the activation of TRP channels by CBC, by monitoring changes in intracellular calcium concentration.[24][25][26]

1. Materials and Reagents:

-

HEK-293 cells transfected with the TRP channel of interest (e.g., TRPA1, TRPV1).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[24][25]

-

Standard modified Ringer's solution.[27]

-

Test compound: this compound (CBC) at various concentrations.

-

Positive control agonist (e.g., capsaicin for TRPV1).[28]

-

Fluorescence microplate reader or microscope.

2. Procedure:

-

Cell Preparation: Plate the transfected HEK-293 cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with Ringer's solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[27]

-

Assay:

-

Wash the cells to remove excess dye.

-

Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

Add CBC at various concentrations to the wells.

-

Continuously measure the fluorescence intensity over time to monitor changes in intracellular calcium.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium upon channel activation.[25] Plot the change in fluorescence against the log concentration of CBC to determine the EC50 value for channel activation.

Workflow for Calcium Imaging Assay.

FAAH/MAGL Activity Assay

This protocol outlines a fluorometric assay to determine the inhibitory effect of CBC on endocannabinoid-degrading enzymes.[23][29][30]

1. Materials and Reagents:

-

Recombinant human FAAH or MAGL enzyme, or tissue/cell lysates.[23]

-

FAAH/MAGL assay buffer.[23]

-

Fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).[31]

-

Test compound: this compound (CBC) at various concentrations.

-

Specific inhibitor for control wells.[29]

-

96-well black, opaque, flat-bottomed plate.

-

Fluorescence microplate reader.

2. Procedure:

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Enzyme Activity: Assay buffer, FAAH/MAGL enzyme, and vehicle control.

-

Inhibitor Wells: Assay buffer, FAAH/MAGL enzyme, and CBC at varying concentrations.

-

Blank: Assay buffer and substrate (no enzyme).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for a defined period to allow CBC to interact with the enzyme.[23]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[23]

-

Measurement: Incubate the plate at 37°C and measure the fluorescence kinetically or as an endpoint reading at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC).[29]

-

Data Analysis: The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the percentage of inhibition by CBC at each concentration and plot the results to determine the IC50 value.

Workflow for FAAH/MAGL Activity Assay.

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the key molecular targets of this compound.

TRPA1/TRPV1 Signaling Pathway

Activation of TRPA1 and TRPV1 channels by CBC leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in depolarization of the cell membrane and initiation of downstream signaling cascades.

References

- 1. Molecular Targets of the Phytocannabinoids-A Complex Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a cannabinoid CB2 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Potential of this compound (CBC) as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. milehighlabs.com [milehighlabs.com]

- 8. | The activation mechanism(s) of TRPV1 and TRPA1 by the active components of cannabis | Cannabinoids Research [cannabinoids.huji.ac.il]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. realmofcaring.org [realmofcaring.org]

- 11. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular accumulation of anandamide: consensus and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anandamide uptake explained? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

- 15. Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic endocannabinoid augmentation for mood and anxiety disorders: comparative profiling of FAAH, MAGL and dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. FAAH and MAGL inhibitors: therapeutic opportunities from regulating endocannabinoid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 27. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. sigmaaldrich.cn [sigmaaldrich.cn]

- 30. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

The Pharmacokinetic and Metabolic Profile of Cannabichromene in Rodent Models: A Technical Guide

December 14, 2025

Introduction

Cannabichromene (CBC), a non-psychoactive phytocannabinoid found in Cannabis sativa, has garnered increasing interest for its potential therapeutic properties, including anti-inflammatory, analgesic, and antidepressant-like effects observed in rodent models.[1] A thorough understanding of its pharmacokinetics (what the body does to the drug) and metabolism is crucial for the design and interpretation of preclinical studies and for guiding the development of CBC-based therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of CBC in rodent models, with a focus on quantitative data and detailed experimental methodologies.

Pharmacokinetics

The pharmacokinetic profile of a compound describes its journey through the body and is characterized by several key parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

Data in Rat Models

A study in Sprague-Dawley rats provides the most comprehensive publicly available pharmacokinetic data for CBC following oral administration.

Table 1: Summary of Pharmacokinetic Parameters for this compound in Rat Plasma After a Single Oral Dose

| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC_last (ng·h/mL) |

| 3.2 | 1.5 - 3 | Data not provided | Data not provided |

| 10 | 1.5 - 3 | Data not provided | Data not provided |

| 32 | 1.5 - 3 | Data not provided | Data not provided |

| 100 | 1.5 - 3 | Data not provided | Data not provided |

| Source:[2] |

Note: While the source indicates that Cmax and AUC were highest for CBC-treated animals compared to other cannabinoids tested, specific numerical values for each dose group were not provided in the summary table.

Data in Mouse Models

Quantitative pharmacokinetic data for CBC in mice is less comprehensive, with most studies reporting concentrations at discrete time points rather than full pharmacokinetic profiles.

Table 2: this compound Concentrations in Mouse Blood and Brain Following a Single Intravenous (IV) Dose

| Dose (mg/kg) | Time Point | Blood Concentration (ng/mL) | Brain Concentration (ng/g) |

| 3.0 | Not Specified | 152 | 133 |

| 100 | Not Specified | 10327 | 4411 |

| Source:[3] |

Table 3: this compound Concentration in Mouse Brain Following Inhalation of Marijuana Smoke

| Marijuana Dose | CBC Content in Marijuana | Time Point Post-Exposure | Mean Brain Concentration (ng/g) |

| 200 mg | 0.44 mg | 20 min | 3.9 ± 1.5 |

| Source:[4][5] |

A study examining the anticonvulsant properties of CBC and related compounds in a mouse model of Dravet syndrome reported substantial brain penetration after intraperitoneal administration, with brain-to-plasma ratios ranging from 0.2 to 5.8. However, specific plasma and brain concentration values were not provided.

Metabolism

The biotransformation of CBC in rodents primarily occurs in the liver and involves a series of enzymatic reactions to facilitate its elimination from the body.

In Vitro Metabolism

Studies using liver microsomes from various rodent species have identified several metabolic pathways for CBC. The primary reactions are hydroxylation and epoxidation.[6]

-

Hydroxylation: Occurs at multiple positions on both the pentyl and methylpentenyl side chains.[6]

-

Epoxidation: The double bond in the methylpentenyl chain is a target for epoxidation, leading to the formation of an epoxide and its subsequent hydrolysis to a dihydrodiol.[6]

Metabolic profiles can vary significantly between species. For instance, metabolites hydroxylated on the pentyl chain are more abundant in mice, while hamster and gerbil microsomes produce more epoxide-derived metabolites.[6]

In Vivo Metabolism in Mice

In vivo studies in mice have confirmed and further elucidated the metabolic pathways of CBC. Following intravenous (IV) or intraperitoneal (IP) administration, plasma samples show a reduction in the parent CBC concentration over two hours, with the concurrent appearance of several metabolites.[1][7]

The principal metabolites identified in mice are:

The following diagram illustrates the primary metabolic pathway of this compound in rodent models.

Experimental Protocols

Accurate and reproducible pharmacokinetic and metabolism data rely on well-defined and meticulously executed experimental protocols.

This compound Administration

-

Vehicle Preparation: For intraperitoneal (IP) and oral administration, CBC is often prepared as an emulsion. A common vehicle consists of Tween 80 and saline, sometimes with the addition of ethanol to aid dissolution.[8] For intravenous (IV) administration, the formulation must be sterile and suitable for injection.

-

Routes of Administration:

-

Intraperitoneal (IP) Injection: A common route for systemic administration in rodents.

-

Oral Gavage: Used for oral administration studies to ensure accurate dosing.[2]

-

Intravenous (IV) Injection: Allows for direct entry into the systemic circulation, bypassing absorption barriers.[3]

-

Inhalation: To mimic smoking, rodents can be exposed to marijuana smoke in specialized chambers.[4][5]

-

Blood and Tissue Collection

-

Blood Sampling: Blood can be collected from various sites in rodents, including the saphenous vein, tail vein, and via cardiac puncture (for terminal studies).[9] The choice of site depends on the required blood volume and the frequency of sampling. For pharmacokinetic studies requiring multiple samples from the same animal, cannulation of a major blood vessel is often employed.

-

Tissue Harvesting: For brain concentration analysis, animals are euthanized at specific time points, and the brain is rapidly excised and frozen to prevent degradation of the analytes.[3][4]

The workflow for a typical pharmacokinetic study of CBC in rodents is depicted below.

Analytical Methodology

The quantification of CBC and its metabolites in biological matrices requires sensitive and specific analytical techniques.

-

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include:

-

Liquid-Liquid Extraction (LLE): Utilizes two immiscible solvents to partition the analytes. A common LLE method for CBC involves extraction with hexane:ethyl acetate.[3][10]

-

Protein Precipitation: Acetonitrile is frequently used to precipitate proteins from plasma or brain homogenates.[3][4][10]

-

Solid-Phase Extraction (SPE): Employs a solid sorbent to isolate analytes from the sample.

-

-

Chromatographic Separation and Detection:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and thermally stable compounds. Derivatization, for example with trimethylsilyl (TMS) agents, is often necessary to improve the chromatographic properties of cannabinoids.[3][10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and is well-suited for the analysis of a wide range of compounds, including non-volatile and thermally labile metabolites. It generally does not require derivatization.[4][5]

-

Table 4: Example Parameters for Analytical Methods

| Method | Column | Mobile Phase / Carrier Gas | Detection |

| LC-MS/MS | Zorbaz eclipse XDB-C18 | Water/methanol (10:90, v/v) with 0.1 mM ammonium formate | Multiple Reaction Monitoring (MRM) |

| GC-MS | Not specified | Helium | Selective Ion Monitoring (SIM) |

| Source:[3][4] |

Conclusion and Future Directions

The available data indicate that this compound is readily absorbed and extensively metabolized in rodent models. In mice, hydroxylation and epoxidation are the primary metabolic pathways. While some quantitative data on blood and brain concentrations are available, there is a notable lack of comprehensive pharmacokinetic studies in mice that report key parameters such as Cmax, Tmax, AUC, and elimination half-life across different doses and routes of administration. The data in rats is more complete for oral administration but could be expanded to other routes.

For researchers and drug developers, future studies should aim to:

-

Conduct full pharmacokinetic profiling of CBC in mice to establish a more complete ADME profile.

-

Investigate the potential for drug-drug interactions, particularly with other cannabinoids.

-

Characterize the pharmacokinetic profiles of the major CBC metabolites to understand their contribution to the overall pharmacological effects.

A more complete understanding of the pharmacokinetics and metabolism of CBC in rodent models will be instrumental in advancing this promising phytocannabinoid towards potential clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Disposition of this compound, Cannabidiol, and Δ9-Tetrahydrocannabinol and its Metabolites in Mouse Brain following Marijuana Inhalation Determined by High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. In vitro metabolism of this compound in seven common laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. benchchem.com [benchchem.com]

- 9. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 10. This compound and tetrahydrocannabinol determination in mouse blood and brain by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-silico modeling of Cannabichromene receptor binding affinity

An In-Depth Technical Guide to the In-Silico Modeling of Cannabichromene (CBC) Receptor Binding Affinity

Audience: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This compound (CBC), a prominent non-psychoactive phytocannabinoid, is gaining attention for its therapeutic potential, including anti-inflammatory and analgesic effects.[1][2] Understanding its molecular interactions with various receptor targets is crucial for drug development. In-silico modeling offers a powerful, cost-effective, and rapid approach to predict and analyze these interactions at an atomic level, complementing experimental data and guiding rational drug design.[3][4] This technical guide provides a comprehensive overview of the computational methodologies used to model the binding affinity of this compound with key physiological receptors. It details the pharmacological background of CBC, presents its known binding affinities, outlines step-by-step protocols for in-silico modeling, and visualizes the associated signaling pathways.

Pharmacological Profile of this compound (CBC)

CBC's therapeutic effects are mediated through its interaction with multiple receptor systems. While it is one of the more abundant phytocannabinoids, its binding profile is distinct from that of THC or CBD.[5][6]

-

Cannabinoid Receptor Type 2 (CB2): There is a consensus that CBC acts as a selective agonist at the CB2 receptor.[5][7][8] The CB2 receptor is primarily expressed in the immune system and peripheral tissues, and its activation is linked to anti-inflammatory responses.[9] Molecular docking studies have shown CBC has a strong binding affinity for CB2 receptors, comparable to or even stronger than THC in some models.[7]

-

Cannabinoid Receptor Type 1 (CB1): The activity of CBC at the CB1 receptor, which mediates the psychoactive effects of cannabinoids, is less clear.[5][9] Some studies report that CBC displaces potent synthetic agonists from CB1 receptors, while others have failed to detect significant binding or activation.[5][10] This lack of potent CB1 activation is consistent with CBC's non-psychoactive nature.[5]

-

Transient Receptor Potential (TRP) Channels: CBC is a potent agonist of TRPA1 channels and also interacts with TRPV1.[6][11][12] These ion channels are critically involved in pain and inflammation signaling, and CBC's interaction with them is a key area of its therapeutic potential.[1][13]

In-Silico Modeling: A General Workflow

In-silico modeling simulates the interaction between a ligand (CBC) and a protein receptor to predict binding affinity and conformation.[14] The process complements experimental approaches by providing atomic-level insights that are otherwise difficult to obtain.[3] A typical workflow involves receptor and ligand preparation, molecular docking to predict the binding pose, and molecular dynamics (MD) simulations to assess the stability of the complex over time.[3]

Caption: General workflow for in-silico ligand-receptor modeling.

Quantitative Binding Affinity Data for CBC

The binding affinity of a ligand for a receptor is often expressed as the inhibition constant (Ki) or through a docking score, where a lower value indicates a higher affinity. The following table summarizes available in-silico and experimental data for CBC.

| Compound | Receptor | Binding Affinity (Ki, nM) | Docking Score (kcal/mol) | Method/Comments | Reference |

| CBC | CB1 | >10,000 | - | Radioligand displacement assay ([³H]-CP55,940) in rat brain membranes. | [5] |

| CBC | CB2 | Similar to THC | -9.4 | Agonist activity observed; Docking score compared to CBD (-8.8) and Δ⁹-THC (-9.1). | [5][7] |

| CBC | TRPA1 | - | - | Identified as a potent agonist. | [6][11] |

| CBC | TRPV1 | Low Efficacy | - | Interacts with less affinity than TRPA1. | [11][12][15] |

| Δ⁹-THC | CB1 | 10 | - | Partial agonist activity. | [16][17] |

| Δ⁹-THC | CB2 | 24 | - | Partial agonist activity. | [16][17] |

| CBD | CB2 | >10,000 | - | Partial agonism and orthosteric site binding. | [16][17] |

Note: Binding affinity values can vary significantly based on the experimental or computational method used.

Detailed In-Silico Experimental Protocols

This section provides standardized protocols for conducting molecular docking and molecular dynamics simulations to investigate CBC's receptor interactions.

Protocol 4.1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3][18]

Objective: To predict the binding pose and estimate the binding affinity of CBC with a target receptor (e.g., CB2).

Materials:

-

Software: Molecular modeling suite (e.g., AutoDock, Schrödinger Glide, MOE).[18]

-

Receptor Structure: 3D structure of the target receptor in PDB format (e.g., from the RCSB Protein Data Bank).

-

Ligand Structure: 3D structure of CBC.

Methodology:

-

Receptor Preparation:

-

Load the receptor's PDB file into the modeling software.

-

Remove all water molecules, co-crystallized ligands, and non-essential ions.

-

Add hydrogen atoms and assign correct protonation states for amino acid residues, assuming a physiological pH of 7.4.

-

Assign partial charges using a standard force field (e.g., CHARMm, AMBER).

-

Perform energy minimization on the receptor structure to relieve any steric clashes and optimize the geometry.[3]

-

-

Ligand Preparation:

-

Generate the 3D structure of CBC from its 2D representation.

-

Add hydrogen atoms and assign partial charges (e.g., using the Gasteiger method).

-

Perform energy minimization to obtain a low-energy conformation of the ligand.[3]

-

-

Binding Site Definition:

-

Identify the active binding pocket of the receptor. This can be based on the location of a co-crystallized ligand or predicted using site-finding algorithms within the software.[16]

-

Define a "grid box" or docking sphere that encompasses the entire binding site, providing a defined space for the docking algorithm to search.

-

-

Docking Execution:

-

Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will systematically explore various conformations and orientations of CBC within the defined grid box.

-

The program will score the generated poses using a scoring function that estimates the binding free energy.[3]

-

-

Analysis of Results:

-

Analyze the resulting docked poses. Poses are often clustered based on conformational similarity (e.g., using Root Mean Square Deviation - RMSD).

-

Select the pose with the lowest binding energy from the most populated and energetically favorable cluster as the most probable binding mode.[3]

-

Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts.[16]

-

Protocol 4.2: Molecular Dynamics (MD) Simulation

MD simulation provides insights into the dynamic behavior and stability of the CBC-receptor complex over time.[19]

Objective: To assess the stability of the predicted binding pose from molecular docking and refine the interaction analysis.

Materials:

-

Software: MD simulation package (e.g., GROMACS, AMBER, NAMD).

-

Input Files: The best-docked pose of the CBC-receptor complex from Protocol 4.1.

Methodology:

-

System Setup:

-

Place the CBC-receptor complex in the center of a simulation box of appropriate dimensions.

-

Solvate the system by adding a predefined water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge.

-

-

Energy Minimization:

-

Perform energy minimization of the entire solvated system to remove steric clashes and bad contacts involving the solvent and ions.

-

-

Equilibration:

-

Gradually heat the system to the target temperature (e.g., 310 K) under constant volume (NVT ensemble) while restraining the protein and ligand atoms.

-

Switch to a constant pressure ensemble (NPT) to adjust the system density to the correct value while maintaining temperature. This equilibration phase ensures the system reaches a stable state before the production run.

-

-

Production MD Run:

-

Run the simulation for a desired length of time (e.g., 100 nanoseconds or more) without restraints. Trajectories (snapshots of atomic positions over time) are saved at regular intervals. A recent study utilized a 1-microsecond simulation to observe CBC's stability.[19]

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

-

Cannabinoid Receptor Signaling Pathways

CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[20][21] Upon agonist binding, they initiate a cascade of intracellular events.

CB1 and CB2 Receptor Signaling

Activation of both CB1 and CB2 receptors by an agonist like CBC (for CB2) leads to the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP).[21][22] This is a primary signaling mechanism. Additionally, these receptors can activate the mitogen-activated protein kinase (MAPK) cascade, which is involved in regulating gene expression and cellular functions.[20] CB1 receptors, found mainly in the nervous system, can also directly regulate ion channels, such as inhibiting calcium channels and activating potassium channels, which modulates neurotransmission.[9][20][21]

Caption: Simplified cannabinoid receptor signaling cascade.

Discussion and Future Directions

The in-silico data strongly support the experimental findings that CBC is a selective ligand for the CB2 receptor, providing a molecular basis for its observed anti-inflammatory effects. The ambiguity surrounding its interaction with the CB1 receptor highlights the importance of using multiple computational and experimental techniques to build a complete pharmacological profile. Discrepancies in reported affinities can arise from differences in receptor models (e.g., human vs. rat), simulation parameters, and experimental assay conditions.[23]

Future in-silico studies should focus on:

-

Allosteric Modulation: Investigating potential allosteric binding sites on cannabinoid receptors, as has been done for CBD, could reveal novel mechanisms of action for CBC.[24]

-

TRP Channel Modeling: Given the importance of TRP channels to CBC's activity, detailed docking and MD simulation studies on these targets are warranted to elucidate the structural determinants of its agonist activity.

-

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help predict the binding affinity of novel CBC derivatives, accelerating the design of more potent and selective therapeutic agents.[25]

Conclusion

In-silico modeling is an indispensable tool in modern drug discovery for characterizing the receptor binding affinity of compounds like this compound. Molecular docking and dynamics simulations provide detailed insights into the specific interactions that govern CBC's selectivity, particularly its agonism at the CB2 receptor and its engagement with TRP channels. By integrating these computational methods with experimental validation, researchers can more effectively and efficiently explore the therapeutic landscape of cannabinoids and design next-generation therapeutics for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. (±)-Cannabichromene | Cannabinoid Receptor | TargetMol [targetmol.com]

- 3. benchchem.com [benchchem.com]

- 4. DSpace [kb.osu.edu]

- 5. The Potential of this compound (CBC) as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Targets of the Phytocannabinoids-A Complex Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound is a cannabinoid CB2 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabinoid receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. A potential role for this compound in modulating TRP channels during acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. Computational Modelling - Lambert Initiative for Cannabinoid Therapeutics [sydney.edu.au]

- 15. Frontiers | Cannabinoid Ligands Targeting TRP Channels [frontiersin.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. longdom.org [longdom.org]

- 18. jddtonline.info [jddtonline.info]

- 19. Elucidating the Mechanism of Metabolism of this compound by Human Cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthetic cannabinoids: In silico prediction of the cannabinoid receptor 1 affinity by a quantitative structure-activity relationship model - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Cannabichromene: A Technical Guide to Its Discovery, Research Timeline, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabichromene (CBC), a prominent yet under-researched phytocannabinoid from Cannabis sativa, is steadily emerging from the shadows of its more famous counterparts, Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). First identified in 1966, CBC is now gaining significant attention for its unique therapeutic properties, which are distinct from the psychoactive effects of THC.[1][2] This technical guide provides an in-depth exploration of the discovery and historical timeline of CBC research, presenting key quantitative data, detailed experimental protocols, and a focus on its molecular signaling pathways.

Historical Timeline of this compound Research

The scientific journey of CBC began in 1966 when it was independently isolated by two research groups: Gaoni and Mechoulam, and Claussen et al.[2][3] Early research in the 1970s suggested that CBC was the second most abundant cannabinoid in certain cannabis strains.[4] However, subsequent selective breeding for high-THC and high-CBD varieties has since altered this landscape. The decades that followed saw sporadic but significant progress in understanding CBC's biosynthesis and pharmacology. A pivotal moment in CBC research was the discovery of its acidic precursor, cannabichromenic acid (CBCA), and the identification of the enzyme CBCA synthase, which is responsible for its production from cannabigerolic acid (CBGA).[4] More recent research has focused on elucidating its mechanism of action and exploring its therapeutic potential, particularly in the realms of inflammation, pain, and neuroprotection.

Physicochemical and Pharmacokinetic Properties of this compound

A thorough understanding of the physicochemical and pharmacokinetic profile of CBC is fundamental for drug development and formulation.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol | [5] |

| Molecular Formula | C₂₁H₃₀O₂ | [5] |

| Molecular Weight | 314.469 g/mol | [6] |

| Appearance | Yellow/Orange Oil | [6] |

| CAS Number | 20675-51-8 | [6] |

Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | Value (Dose Dependent) | Reference |

| Cmax (Maximum Plasma Concentration) | Increases 1.3- to 1.8-fold with each twofold increase in dose | [7] |

| Tmax (Time to Maximum Plasma Concentration) | 1.6 - 4.3 hours | [7] |

Note: The provided pharmacokinetic data is from a pilot study where CBC was administered in combination with CBD and THC.[7]

Cannabinoid Receptor Binding Affinities

| Receptor | Ki (nM) | Reference |

| CB1 | 713 | [8] |

| CB2 | 256 | [8] |

A higher Ki value indicates a lower binding affinity.

Biosynthesis of this compound

The biosynthesis of CBC is a complex enzymatic process occurring within the trichomes of the Cannabis sativa plant.

Key Experimental Protocols in this compound Research

Reproducible and well-documented experimental protocols are the cornerstone of scientific advancement. This section details the methodologies for key experiments cited in CBC research.

Isolation and Characterization of this compound

Objective: To isolate and purify CBC from Cannabis sativa extract for subsequent experimental use.

Protocol:

-

Extraction: The dried and ground plant material is extracted with a suitable solvent, such as hexane or ethanol, to obtain a crude extract containing a mixture of cannabinoids.

-

Chromatography: The crude extract is subjected to column chromatography, a technique used to separate the components of a mixture.

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient of solvents, such as hexane and ethyl acetate, is used as the mobile phase to elute the different cannabinoids at different rates.

-

-

Fraction Collection: Fractions are collected as the solvent passes through the column.

-

Analysis: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to analyze the collected fractions and identify those containing CBC.

-

Purification: Fractions rich in CBC are combined and may be subjected to further purification steps, such as preparative HPLC, to obtain highly pure CBC.

-

Characterization: The identity and purity of the isolated CBC are confirmed using analytical techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory effects of CBC in a well-established animal model of acute inflammation.[9]

Protocol:

-

Animals: Male Wistar rats or Swiss albino mice are used for the study.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly divided into several groups:

-

Control group (vehicle only)

-

Carrageenan group (vehicle + carrageenan)

-

Positive control group (e.g., Indomethacin + carrageenan)

-

Test groups (different doses of CBC + carrageenan)

-

-

Drug Administration: The test compound (CBC) or vehicle is administered orally or intraperitoneally.

-

Induction of Edema: After a specific period (e.g., 1 hour) following drug administration, a 1% solution of λ-carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[10][11]

-

Measurement of Paw Edema: The volume of the paw is measured at different time intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.[10]

-

Data Analysis: The percentage inhibition of paw edema is calculated for each group in comparison to the carrageenan control group. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the results.

In Vitro Neuroprotective Effects: Neural Stem Progenitor Cell (NSPC) Viability Assay

Objective: To assess the effect of CBC on the viability of adult neural stem progenitor cells.[12]

Protocol:

-

Cell Culture: Mouse NSPCs are cultured in a suitable differentiation medium.

-

Treatment: NSPCs are treated with different concentrations of CBC, cannabidiol (CBD), and cannabigerol (CBG) for a specified duration.

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT assay. This assay measures the metabolic activity of the cells, which is an indicator of cell viability.

-

Immunocytochemistry: The expression of NSPC markers (e.g., nestin) and astrocyte markers (e.g., Glial Fibrillary Acidic Protein - GFAP) is analyzed using immunocytochemistry to determine the effect of CBC on NSPC differentiation.

-

Western Blot Analysis: The phosphorylation of key signaling proteins, such as ERK1/2, is analyzed by Western blotting to investigate the underlying molecular mechanisms.

-

Data Analysis: The results are quantified and statistically analyzed to determine the effect of CBC on NSPC viability and differentiation.

Signaling Pathways of this compound

CBC exerts its biological effects through interaction with various signaling pathways. Unlike THC, which primarily acts on CB1 and CB2 receptors, CBC has a more complex and nuanced mechanism of action.

Interaction with TRPV1 and TRPA1 Channels

A significant body of evidence indicates that CBC's analgesic and anti-inflammatory effects are mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[13][14]

Anti-inflammatory Signaling via NF-κB and MAPK Pathways

Recent studies have elucidated that CBC's anti-inflammatory properties involve the downregulation of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][15][16]

Conclusion and Future Directions

Since its discovery in 1966, our understanding of this compound has evolved significantly. It is now recognized as a non-psychoactive phytocannabinoid with considerable therapeutic potential, particularly in the management of inflammation and pain, and potentially in promoting neural health. The elucidation of its mechanisms of action, including its interactions with TRPV1/TRPA1 channels and its modulation of the NF-κB and MAPK signaling pathways, provides a solid foundation for further research and development.

Future research should focus on several key areas:

-

Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to validate the preclinical findings and establish the safety and efficacy of CBC in human populations for various conditions.

-

Pharmacokinetic and Pharmacodynamic Studies: More comprehensive studies are needed to fully characterize the absorption, distribution, metabolism, and excretion of CBC, both alone and in combination with other cannabinoids.

-

Mechanism of Action: Further investigation into the precise molecular targets and signaling pathways of CBC will provide a deeper understanding of its therapeutic effects and may reveal novel applications.

-

Structure-Activity Relationship Studies: The synthesis and evaluation of CBC analogs could lead to the development of more potent and selective therapeutic agents.

The journey of this compound from a relatively obscure cannabinoid to a promising therapeutic agent is a testament to the ongoing exploration of the rich pharmacopeia of the Cannabis sativa plant. For researchers and drug development professionals, CBC represents an exciting frontier with the potential to yield novel treatments for a range of medical conditions.

References

- 1. In Vitro and In Vivo Anti-Inflammatory Potential of this compound Isolated from Hemp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. future4200.com [future4200.com]

- 4. researchgate.net [researchgate.net]

- 5. (+-)-Cannabichromene | C21H30O2 | CID 30219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 21390078.fs1.hubspotusercontent-na2.net [21390078.fs1.hubspotusercontent-na2.net]

- 7. Pharmacokinetics of this compound in a medical cannabis product also containing cannabidiol and Δ9-tetrahydrocannabinol: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Anti-inflammatory effects of oral... | F1000Research [f1000research.com]

- 11. criver.com [criver.com]

- 12. The effect of this compound on adult neural stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Potential of this compound (CBC) as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A synergistic effect of simultaneous TRPA1 and TRPV1 activations on vagal pulmonary C-fiber afferents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Anti-Inflammatory Potential of this compound Isolated from Hemp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Cannabichromene's role in the entourage effect with other cannabinoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabichromene (CBC), a prominent non-psychoactive phytocannabinoid found in Cannabis sativa, is increasingly recognized for its therapeutic potential and its significant role in the "entourage effect." This technical guide provides an in-depth analysis of CBC's pharmacological activity, its interactions with other cannabinoids, and its contribution to the synergistic effects observed with full-spectrum cannabis extracts. This document details the molecular mechanisms of CBC, focusing on its modulation of cannabinoid receptors, transient receptor potential (TRP) channels, and endocannabinoid metabolism. Quantitative data on receptor binding affinities and functional activity are presented in tabular format for clear comparison. Furthermore, detailed experimental protocols for key assays are provided to facilitate further research in this area. Visualizations of signaling pathways and experimental workflows are included to enhance understanding of the complex interactions underlying the entourage effect.

Introduction

The concept of the entourage effect posits that the therapeutic efficacy of cannabis is derived from the synergistic interplay of its various chemical constituents, including cannabinoids, terpenes, and flavonoids, rather than the action of single, isolated compounds.[1] this compound (CBC) has emerged as a key contributor to this phenomenon, demonstrating a range of pharmacological activities that complement and enhance the effects of other cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD).[2][3]

CBC is one of the most abundant non-psychoactive cannabinoids, often found in higher concentrations in juvenile cannabis plants.[2] Structurally similar to other major cannabinoids, its unique pharmacological profile sets it apart.[4] This guide explores the multifaceted role of CBC in the entourage effect, providing a technical overview for researchers and professionals in drug development.

Molecular Mechanisms of this compound

CBC's contribution to the entourage effect is rooted in its diverse molecular targets. Unlike THC, which is a potent agonist of the cannabinoid type 1 (CB1) receptor, CBC exhibits a more nuanced interaction with the endocannabinoid system (ECS) and other related signaling pathways.

Interaction with Cannabinoid Receptors

CBC demonstrates a weak binding affinity for the CB1 receptor, which is consistent with its non-psychoactive nature.[4] However, it acts as a selective agonist at the cannabinoid type 2 (CB2) receptor, suggesting a role in modulating immune function and inflammation.[3][5]

Modulation of TRP Channels

A significant aspect of CBC's pharmacology is its potent interaction with Transient Receptor Potential (TRP) channels, which are involved in pain perception and inflammation.[6][7] CBC is a potent agonist of TRPA1 and TRPV1 channels.[6] This activity is a key mechanism behind its analgesic and anti-inflammatory properties.

Influence on Endocannabinoid Tone

CBC has been shown to inhibit the cellular uptake and enzymatic degradation of the endocannabinoid anandamide (AEA) by inhibiting the enzyme fatty acid amide hydrolase (FAAH).[8] By increasing the synaptic levels of AEA, CBC can indirectly activate cannabinoid receptors and contribute to the overall therapeutic effects of cannabis.

Quantitative Data on this compound's Pharmacological Activity

The following tables summarize the available quantitative data on CBC's binding affinities and functional potencies at its primary molecular targets.

Table 1: Cannabinoid Receptor Binding Affinities and Functional Activity of CBC

| Receptor | Assay Type | Parameter | Value | Species | Reference |

| CB1 | Radioligand Binding | Ki | 713 nM | Human | [4] |

| CB2 | Radioligand Binding | Ki | 256 nM | Human | [4] |

| CB2 | Membrane Hyperpolarization | pEC50 | 5.86 ± 0.11 | Human | [9] |

| CB2 | Membrane Hyperpolarization | EC50 | 1.5 µM | Human | [9][10] |

Table 2: Agonist Activity of CBC at TRP Channels

| Receptor | Assay Type | Parameter | Value | Species | Reference |

| TRPA1 | Calcium Influx | EC50 | 90 nM | Rat | [6] |

| TRPV1 | Calcium Influx | EC50 | - | Human | [11] |

Table 3: Inhibitory Activity of CBC on Endocannabinoid Metabolism

| Enzyme | Assay Type | Parameter | Value | Species | Reference |

| FAAH | Enzyme Activity Assay | IC50 | >100 µM | Rat | [12] |

This compound in the Entourage Effect: Synergistic Interactions

CBC's interaction with other cannabinoids can lead to additive or synergistic effects, enhancing the overall therapeutic potential of cannabis-based medicines.

Interaction with THC

Studies have shown that CBC can potentiate the anti-inflammatory effects of THC.[13] Isobolographic analysis of the anti-edematous effects of a combination of CBC and THC revealed an additive relationship, suggesting that co-administration could allow for lower effective doses of THC, potentially reducing its psychoactive side effects.[4][13] Furthermore, a synergistic cytotoxic effect has been observed when CBC and THC are combined, indicating potential applications in oncology.[14][15][16]

Table 4: Synergistic Cytotoxicity of CBC and THC in Urothelial Carcinoma Cells

| Cell Line | Compound Combination | Ratio (CBC:THC) | IC50 | Reference |

| T24 | CBC + THC | ~6:1 | 13.05 µg/mL | [14][16] |

| HTB-9 | CBC + THC | ~6:1 | 13.95 µg/mL | [14][16] |

Interaction with CBD

CBC and CBD share some common molecular targets, such as TRP channels, and both can inhibit anandamide reuptake.[8][17] Their concurrent administration may lead to enhanced analgesic and anti-inflammatory effects through complementary mechanisms of action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of CBC and the entourage effect.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of CBC for CB1 and CB2 receptors.

Materials:

-

HEK-293 cells stably transfected with human CB1 or CB2 receptors.

-

[³H]CP-55,940 (radioligand).

-

CBC (test compound).

-

WIN-55,212-2 (non-labeled competitor for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

96-well filter plates (GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the receptor of interest to ~90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge to pellet membranes and resuspend in sucrose buffer.

-

Determine protein concentration via Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add radioligand and receptor membranes.

-

Non-specific Binding: Add radioligand, receptor membranes, and a high concentration of WIN-55,212-2.

-

Competition Binding: Add radioligand, receptor membranes, and varying concentrations of CBC.

-

Incubate at 30°C for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the plate contents through the pre-soaked filter plates.

-

Wash filters with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding (Total Binding - Non-specific Binding).

-

Plot the percentage of specific binding against the log concentration of CBC to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory effects of CBC alone and in combination with THC in a mouse model.

Materials:

-

Male Swiss Webster mice.

-

λ-Carrageenan (1% in saline).

-

CBC and THC dissolved in a suitable vehicle (e.g., ethanol, cremophor, and saline in a 1:1:18 ratio).

-

Plethysmometer or digital calipers.

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

-

Drug Administration: Administer CBC, THC, the combination, or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 20-50 µL of 1% carrageenan solution into the plantar surface of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-carrageenan injection.[8][18][19][20][21]

-

Data Analysis: Calculate the change in paw volume/thickness for each time point. Compare the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). For combination studies, isobolographic analysis can be used to determine if the interaction is synergistic, additive, or antagonistic.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of CBC and its combination with THC on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., T24 urothelial carcinoma cells).

-

CBC and THC.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of CBC, THC, or their combination for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value for each treatment. For combination studies, the Combination Index (CI) can be calculated to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1][11][15][22][23]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

Signaling Pathways of this compound

References

- 1. Investigation of the cytotoxicity induced by cannabinoids on human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]